molecular formula C12H14O4 B12982338 benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate

benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate

Cat. No.: B12982338
M. Wt: 222.24 g/mol
InChI Key: IUXHEAIAURXUEU-LBPRGKRZSA-N
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Description

Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate is a chiral ester derivative of α-hydroxy-β-keto acid, characterized by a benzyl ester group at the carboxylate position, a hydroxyl group at the (2S)-configured carbon, and a methyl substituent adjacent to the hydroxyl group. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound’s stereochemistry and functional groups render it valuable in asymmetric synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and chiral ligands in catalysis .

Key structural features:

  • Stereochemistry: The (2S) configuration at the hydroxyl-bearing carbon ensures enantioselective reactivity.
  • Functional groups: A β-keto ester moiety (3-oxobutanoate) and a benzyl ester group enhance its electrophilicity and solubility in organic solvents.
  • Applications: Used in enzymatic reactions (e.g., dehydrogenases; see ) and as a building block for complex molecules .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3/t12-/m0/s1

InChI Key

IUXHEAIAURXUEU-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)[C@@](C)(C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the ester group can yield benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

    Reduction: Benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

(S)-2-Ethyl-2-Hydroxy-3-Oxobutanoate

Structure : Ethyl-substituted analog with a (2S)-hydroxy group and a β-keto ester.
Key Differences :

  • Substituent : Ethyl group replaces the methyl group at C2.
  • Biological Role : Acts as a metabolite in ketone body pathways (e.g., CHEBI:27681) .

Methyl (2R,3S)-3-Hydroxy-2-Methylbutanoate

Structure : Methyl ester with (2R,3S) stereochemistry and a hydroxyl group at C3.
Key Differences :

  • Stereochemistry: Opposite configuration at C2 (R vs.
  • Functional Groups : Lacks the β-keto group, reducing electrophilicity.
  • Applications : Primarily used in flavor and fragrance industries due to its fruity odor .

Ethyl 2-(3-Methylbenzyl)-3-Oxobutanoate

Structure : Ethyl ester with a 3-methylbenzyl substituent at C2.
Key Differences :

  • Substituent : The 3-methylbenzyl group introduces aromaticity and bulkiness, affecting solubility (logP likely higher than benzyl derivatives).
  • Synthesis : Requires multi-step alkylation (e.g., via Grignard reactions), unlike the direct esterification used for the target compound .
  • Availability : Discontinued commercial status suggests synthesis or stability challenges .

Benzyl (2S,3R)-2-Amino-3-(Benzyloxy)Butanoate

Structure: Benzyl ester with an amino group at C2 and a benzyloxy group at C3. Key Differences:

  • Functional Groups: Amino group replaces the hydroxyl, enabling peptide coupling or metal coordination (N,O-bidentate directing group; see ).
  • Reactivity : Less acidic than the target compound due to the absence of β-keto functionality.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Stereochemistry Solubility (LogP) Key Applications
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate C₁₂H₁₄O₄ β-Keto ester, hydroxyl (2S) ~2.1 (estimated) Asymmetric synthesis, enzymatic substrates
(S)-2-Ethyl-2-hydroxy-3-oxobutanoate C₆H₁₀O₄ β-Keto ester, hydroxyl (2S) ~1.8 Metabolic pathways
Methyl (2R,3S)-3-hydroxy-2-methylbutanoate C₆H₁₂O₃ Hydroxyl, methyl ester (2R,3S) ~1.5 Flavor industry
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate C₁₄H₁₈O₃ β-Keto ester, aromatic N/A ~3.2 Discontinued
Benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate C₁₈H₂₁NO₃ Amino, benzyloxy, ester (2S,3R) ~2.8 Peptide synthesis

Biological Activity

Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate, also known as (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid phenylmethyl ester, is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. Its structure features a hydroxyl group, a methyl group, and a ketone functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Compounds derived from this ester have shown potential antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative organisms. For example, studies demonstrated enhanced antibacterial activity with certain derivatives showing inhibition zones comparable to conventional antibiotics.
  • Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory conditions.
  • Role in Metabolic Pathways : As an intermediate in the synthesis of (S)-α-acetolactic acid, this compound plays a crucial role in amino acid biosynthesis, which is vital for various metabolic processes.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

  • Multi-step Synthesis : This often involves protection-deprotection strategies to maintain functional group integrity throughout the synthesis process.
  • Catalytic Reactions : Utilizing catalysts such as manganese acetate can enhance reaction yields and efficiency.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity Study : A study conducted on various synthesized derivatives revealed that compounds containing tryptophan and phenylalanine exhibited significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 12 mm .
    CompoundInhibition Zone (mm)Bacterial Strain
    Tryptophan Derivative12E. coli
    Phenylalanine Derivative11S. aureus
    Control Drug (Ciprofloxacin)15Various
  • Anti-inflammatory Research : Another study highlighted the compound's interaction with enzymes involved in inflammatory pathways, suggesting that it could serve as a lead compound for developing anti-inflammatory drugs.

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